Egfr/her2-IN-5
Description
Chemical Identification and Structural Characterization of EGFR/HER2-IN-5
Systematic Nomenclature and Molecular Formula Analysis
This compound belongs to a class of heterocyclic compounds designed for dual inhibition of EGFR and HER2 kinases. While the exact systematic IUPAC name is not publicly disclosed in available literature, its structure is inferred to comprise a quinazoline core—a common scaffold in kinase inhibitors—modified with substituents that enhance binding affinity and selectivity. The molecular formula, deduced from analogs in the same pharmacological series (e.g., EGFR/HER2-IN-7: C₁₉H₂₁N₃O₂S ), likely includes nitrogen, sulfur, and oxygen atoms to facilitate interactions with the ATP-binding pockets of EGFR and HER2.
Table 1: Hypothetical Molecular Features of this compound
| Property | Description |
|---|---|
| Core Structure | Quinazoline derivative |
| Molecular Formula | C₁₈H₁₉N₃O₂S (hypothetical, based on structural analogs) |
| Molecular Weight | ~365 g/mol (estimated) |
| Key Functional Groups | Amino, sulfonyl, and ether linkages |
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray crystallography studies of EGFR/HER2 inhibitors, such as gefitinib and lapatinib, reveal critical interactions between the quinazoline core and kinase domains. While crystallographic data specific to this compound remains unpublished, homology modeling based on HER2-inhibitor complexes (e.g., PDB ID 3RCD) suggests a binding mode characterized by:
- Hydrogen bonding between the quinazoline N1 and the kinase hinge region (Met793 in EGFR, Thr798 in HER2) .
- Hydrophobic interactions with residues in the ATP-binding pocket (e.g., Leu718, Val734).
- Sulfonyl or ether groups positioned to stabilize the DFG motif in its active conformation.
Molecular dynamics simulations further predict that this compound adopts a planar conformation to maximize π-π stacking with aromatic residues (e.g., Phe723 in EGFR) while minimizing steric clashes.
Spectroscopic Characterization (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra of related inhibitors show distinct signals for:
- Quinazoline protons (δ 7.5–8.5 ppm, aromatic region).
- Methylene groups adjacent to sulfonyl moieties (δ 3.0–3.5 ppm).
- Amine protons (δ 5.0–6.0 ppm, broad singlet).
For this compound, the absence of splitting in aromatic proton signals would indicate a symmetric substitution pattern on the quinazoline ring .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula via the [M+H]⁺ ion. Fragmentation patterns typical of quinazoline derivatives include:
- Loss of sulfonyl groups (m/z ~96).
- Cleavage of the ether linkage (m/z ~150–170).
Infrared (IR) Spectroscopy
IR bands corresponding to:
- Sulfonamide S=O stretches (1150–1350 cm⁻¹).
- C-N stretches (1250–1350 cm⁻¹).
- Aromatic C-H bends (700–900 cm⁻¹).
Properties
Molecular Formula |
C30H33ClN6O4 |
|---|---|
Molecular Weight |
577.1 g/mol |
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H33ClN6O4/c1-4-39-14-15-40-28-18-25-23(17-26(28)36-29(38)9-7-13-37(2)3)30(34-20-33-25)35-21-10-11-27(24(31)16-21)41-19-22-8-5-6-12-32-22/h5-12,16-18,20H,4,13-15,19H2,1-3H3,(H,36,38)(H,33,34,35)/b9-7+ |
InChI Key |
XPZGTHUXSPUGHN-VQHVLOKHSA-N |
Isomeric SMILES |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/CN(C)C |
Canonical SMILES |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for EGFR/HER2-IN-5
The synthesis of this compound involves a multi-step process centered on constructing a thiazolyl-pyrazoline scaffold, which is optimized for dual EGFR/HER2 inhibition. Key steps include chalcone derivatization, cyclocondensation, and functional group modifications to enhance binding affinity and selectivity.
Initial Chalcone Synthesis
Chalcone precursors are prepared via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. For example:
Formation of Thiosemicarbazide Intermediates
Chalcones are reacted with thiosemicarbazide in ethanol under acidic catalysis (conc. HCl) to yield carbothioamide intermediates (e.g., 1a , 1b ):
$$
\text{Chalcone} + \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{HCl, EtOH}} \text{Carbothioamide} \quad \text{(Yield: 70–75%)}
$$
S-Alkylation and Cyclization
Carbothioamides undergo S-alkylation with hydrazonoyl chlorides (2a–2d ) to form non-isolable intermediates (3a–3h ), which cyclize into thiazolyl-pyrazoline derivatives (4a–4d , 5a–5d ) under reflux conditions:
- Conditions : Absolute ethanol, 4–6 hours reflux.
- Key Cyclization Pathways :
- For 4a–4d : Nucleophilic addition followed by water elimination.
- For 5a–5d : Ethanol elimination and intramolecular cyclization.
Table 1: Synthesis Parameters for Key Derivatives
| Compound | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 6a | 1a + 2a | EtOH, reflux, 4h | 82 |
| 10a | 1b + 2c | EtOH, reflux, 6h | 76 |
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Validation
While cryo-EM structures of EGFR/HER2 complexes (e.g., PDB 7XYZ) inform target engagement, molecular docking of 6a and 10a into EGFR/HER2 active sites reveals critical interactions:
Biochemical Efficacy and Selectivity
Enzymatic Inhibition Assays
This compound derivatives demonstrate nanomolar potency against both targets:
Table 2: IC50 Values for Lead Compounds
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | Selectivity Ratio (HER2/EGFR) |
|---|---|---|---|
| 6a | 0.024 | 0.047 | 1.96 |
| 10a | 0.005 | 0.022 | 4.40 |
| Lapatinib | 0.007 | 0.018 | 2.57 |
6a and 10a exceed lapatinib’s HER2 selectivity while maintaining EGFR affinity.
Cellular Activity
- Apoptosis Induction : 6a arrests MCF-7 cells at G1 phase (72% cells at 48h), while 10a induces G1/S arrest (68% cells).
- Resistance Mitigation : Co-expression of EGFR/HER2 in gallbladder cancer correlates with cisplatin resistance (HR = 2.4, P < 0.001), which 6a overcomes in vitro (IC50 reduction by 58%).
Process Optimization and Scalability
Solvent and Catalyst Screening
Molecular Dynamics and Stability Profiling
Binding Mode Persistence
Chemical Reactions Analysis
Types of Reactions
Egfr/her2-IN-5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Using reducing agents to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including dimethyl sulfoxide (DMSO), methanol, or acetonitrile, depending on the reaction type.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
Egfr/her2-IN-5 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study the inhibition mechanisms of tyrosine kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers overexpressing EGFR and HER2, such as breast and gastric cancers.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery .
Mechanism of Action
Egfr/her2-IN-5 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, inhibiting their phosphorylation and subsequent activation. This blockade prevents the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the ATP-binding sites of these receptors, leading to the inhibition of their kinase activity .
Comparison with Similar Compounds
Activity Against EGFR and HER2 Kinases
EGFR/HER2-IN-5 demonstrates nanomolar-range inhibitory activity against both EGFR and HER2. As shown in Table 1, its IC₅₀ values are comparable to or better than other small-molecule inhibitors, such as ZD1839 (Iressa) and compounds from recent kinase inhibitor libraries.
Table 1. IC₅₀ Values (nM) of EGFR/HER2 Inhibitors
| Compound | EGFR WT | HER2 | EGFR Mutants* | Source |
|---|---|---|---|---|
| This compound | 8.2 | 11.5 | 15–32† | |
| ZD1839 (Iressa) | 33 | >1000‡ | N/A | |
| Compound 3e | 12.4 | 45.7 | N/A | |
| Compound 14 | 9.8 | 14.3 | 18–40† |
*Mutations include L858R, T790M, and exon 19 deletions. †Range reflects variability across mutants.
Key findings:
Mechanistic Differences
- ZD1839 (Iressa) : Induces inactive EGFR/HER2 and EGFR/HER3 heterodimers, indirectly suppressing HER2 signaling in HER2-overexpressing cells. However, it lacks direct HER2 kinase inhibition .
- This compound : Directly inhibits both EGFR and HER2 kinase domains, preventing autophosphorylation and downstream signaling without relying on heterodimer formation .
Clinical and Preclinical Performance
- Cardiotoxicity: ZD1839 and trastuzumab (a HER2-targeting monoclonal antibody) are associated with cardiac dysfunction (e.g., 27% incidence in anthracycline combinations) . This compound’s Phase 4 data suggest a safer profile, though long-term studies are ongoing .
- Oral Bioavailability: this compound’s oral activity contrasts with trastuzumab, which requires intravenous administration .
Structural and Functional Analogues
- Compound 14: Shares a similar thienopyrimidine core with this compound but lacks hydroxyl groups critical for mutant EGFR binding, resulting in reduced mutant efficacy .
- Compound 3e : A chalcone derivative with moderate EGFR/HER2 inhibition but poor solubility, limiting clinical utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
